![molecular formula C24H26N4O2 B2869876 (6-(cyclopentyloxy)pyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2034338-29-7](/img/structure/B2869876.png)
(6-(cyclopentyloxy)pyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyridine ring, a pyrazole ring, and an isoquinoline ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and pyrazole rings are aromatic, meaning they have a special stability due to delocalized electrons. The isoquinoline ring is also aromatic and has a structure similar to quinoline .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the pyridine ring could undergo electrophilic substitution reactions, the pyrazole ring could undergo reactions at the nitrogen atoms, and the isoquinoline could undergo reactions similar to those of quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reactions
This compound can be used in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds . The pyridine and isoquinoline moieties present in the compound can act as ligands, stabilizing the transition metal catalysts used in these reactions. This stabilization is crucial for the reaction’s success, as it allows for the formation of C-C bonds under mild and functionally group-tolerant conditions.
Antiproliferative Agents
The structure of this compound suggests potential as an antiproliferative agent . Its ability to interact with various biological targets, such as enzymes or receptors involved in cell division, could be harnessed to develop new treatments for cancer. Research into similar compounds has shown low micromolar GI50 values against certain cancer cell lines, indicating effective inhibition of cell growth.
Apoptosis Induction
Related compounds have been shown to induce apoptosis in cancer cells . The specific functional groups in the compound, such as the 1-methyl-1H-pyrazol-4-yl moiety, could interact with cellular components to trigger cell death pathways, making it a valuable tool for studying apoptosis mechanisms or developing new cancer therapies.
Fluorescence-Based pH Sensing
The compound’s structure is conducive to modifications that could make it a potent pH indicator for fluorescence-based sensing . This application is particularly relevant in biological and chemical research where monitoring the pH changes within a system is crucial.
Organic Synthesis Building Blocks
Due to the presence of reactive functional groups, this compound can serve as a building block in organic synthesis . It can be used to synthesize a wide range of complex molecules, including pharmaceuticals and polymers, by undergoing various chemical transformations.
Catalytic Protodeboronation
The compound could potentially be involved in the protodeboronation of pinacol boronic esters . This process is significant in organic synthesis, where boronic esters are common intermediates. The compound’s structure could facilitate the removal of boron groups, allowing for the generation of diverse organic molecules.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-cyclopentyloxypyridin-3-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-27-14-19(13-26-27)22-16-28(15-18-6-2-5-9-21(18)22)24(29)17-10-11-23(25-12-17)30-20-7-3-4-8-20/h2,5-6,9-14,20,22H,3-4,7-8,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQIRVIMLLFLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CN=C(C=C4)OC5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-(cyclopentyloxy)pyridin-3-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.